molecular formula C12H16N4O6 B1671559 epsilon-Dinitrophenyllysine CAS No. 1094-76-4

epsilon-Dinitrophenyllysine

Cat. No. B1671559
CAS RN: 1094-76-4
M. Wt: 312.28 g/mol
InChI Key: OFKKPUNNTZKBSR-VIFPVBQESA-N
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Description

Epsilon-Dinitrophenyllysine, also known as Epsilon-DNP-lysine, belongs to the class of organic compounds known as dinitroanilines . These are organic compounds containing an aniline moiety, which is substituted at 2 positions by a nitro group .


Molecular Structure Analysis

Epsilon-Dinitrophenyllysine is a homopoly (amino acid) consisting of 25–35 L-lysine residues with amide linkages formed between the ε-amino and α-carboxy groups . Different arrangement forms and structures of the backbone endow lysine-based polymers with versatile applications .


Chemical Reactions Analysis

Epsilon-Dinitrophenyllysine usually refers to a lysine in which the dinitrophenyl substituent is bound only to the ε atom, i.e., to the side-chain nitrogen . The reason is that in lysine-focused derivatization methods, the reaction with DNP can be done prior to protein hydrolysis .

Scientific Research Applications

Food Science and Nutritional Health

Epsilon-polylysine (epsilon-PL) , a compound related to epsilon-Dinitrophenyllysine, has been utilized extensively as a food additive due to its inhibitory effects on human and porcine pancreatic lipase activity. This action suggests its potential in suppressing dietary fat absorption from the small intestine, thereby affecting postprandial hypertriacylglyceridemia. Epsilon-PL's ability to maintain its inhibitory activity after incubation with digestive enzymes like trypsin and alpha-chymotrypsin, unlike alpha-PL, underscores its stability and efficacy in nutritional applications (Y. Kido et al., 2003).

Microbial Inhibition and Food Preservation

Antimicrobial Applications : Studies have shown epsilon-polylysine's effectiveness in inhibiting the growth of foodborne pathogens such as Escherichia coli O157:H7, Salmonella Typhimurium, and Listeria monocytogenes in various food matrices. Its potential as a food preservative is significant, given its ability to maintain antimicrobial activity in different food extracts and its biocompatibility (I. Geornaras et al., 2007).

Molecular Biology and Genetics

DNA Interaction and Mutagenicity : Etheno-adducts such as 1,N6-Ethenodeoxyadenosine (epsilon dA) are notable for their formation from exogenous and endogenous sources, impacting genetic material by inducing mutations. These adducts, produced by metabolites of carcinogens like vinyl chloride, highlight the intricate balance between DNA damage and repair mechanisms, offering insights into carcinogenesis and genetic stability (G. Pandya & M. Moriya, 1996).

Biomedical Research and Applications

Drug Delivery and Biomedical Engineering : The amphiphilic properties of hydrophobically modified epsilon-polylysine derivatives have garnered attention for their dual functionality as antimicrobial agents and as surfactants or emulsifiers in drug encapsulation. The synthesis and characterization of such derivatives pave the way for innovative biomedical applications, including targeted drug delivery systems that leverage the intrinsic antimicrobial and biocompatible properties of epsilon-polylysine (Hailong Yu et al., 2010).

Safety And Hazards

Epsilon-Dinitrophenyllysine may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(2S)-2-amino-6-(2,4-dinitroanilino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O6/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22/h4-5,7,9,14H,1-3,6,13H2,(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKKPUNNTZKBSR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911153
Record name N~6~-(2,4-Dinitrophenyl)lysinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dinitrophenyl-lysine

CAS RN

1094-76-4
Record name N6-(2,4-Dinitrophenyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-Dinitrophenyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001094764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~-(2,4-Dinitrophenyl)lysinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DNP-L-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6TD66F98C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SR Rao, FL Carter, VL Frampton - Analytical Chemistry, 1963 - ACS Publications
… of epsilon-dinitrophenyllysine was added to the column, care being taken not to disturb the surface of the resin. The hydrolyzate was driven into the column under air pressure until the …
Number of citations: 145 pubs.acs.org
PK Iyer, UK Ganu… - The Indian journal of …, 1981 - pubmed.ncbi.nlm.nih.gov
… epsilon-dinitrophenyllysine …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
B Benacerraf - Science, 1981 - science.org
1229 1), the random copolymers of L-glutamic acid and L-lysine (GL), L-glutamic acid and L-alanine (GA), and L-glutamic acid and L-tyrosine (GT)(29). The response to conventional …
Number of citations: 943 www.science.org
MW Martinez - Proceedings of the Conference …, 1959 - National Cottonseed Products …
Number of citations: 0

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